Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C8H13NO2·HCl. It is a solid at room temperature and is typically stored under inert gas at -20°C to prevent degradation . This compound is known for its unique bicyclic structure, which makes it an interesting subject for various chemical and biological studies.
Preparation Methods
The synthesis of Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves several steps. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to create the bicyclic structure . This method is efficient and allows for the creation of various derivatives by modifying the reaction conditions and reagents used.
In industrial settings, the production of this compound may involve large-scale synthesis techniques that ensure high purity and yield. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with various biological targets to understand its effects on cellular processes.
Medicine: It is explored for its potential therapeutic applications. Studies focus on its ability to interact with specific molecular targets, which could lead to the development of new drugs.
Industry: The compound is used in the development of new materials and chemical products. Its unique structure and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylate: This compound lacks the hydrochloride group, which may affect its solubility and reactivity.
4-aminobicyclo[2.1.1]hexane-1-carboxylic acid: This compound has a carboxylic acid group instead of a methyl ester, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and its bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 4-(aminomethyl)bicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9-3-2-8(4-9,5-9)6-10;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLZGDFUCPYQAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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